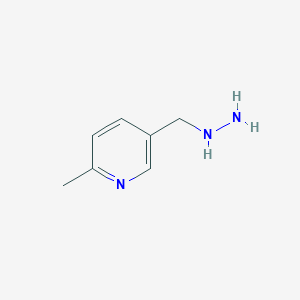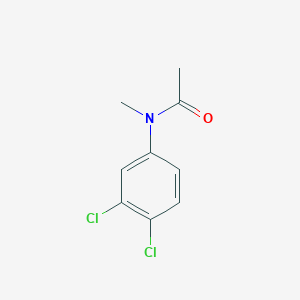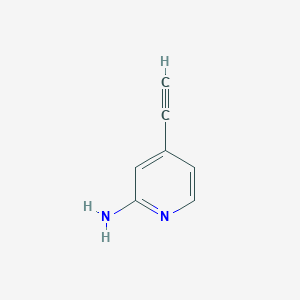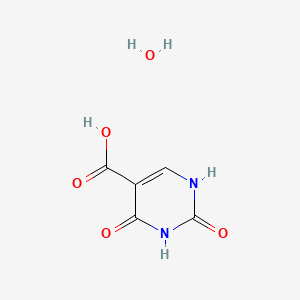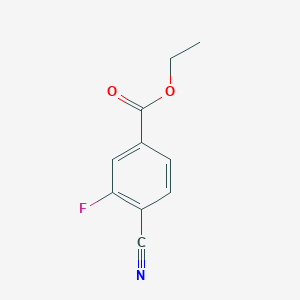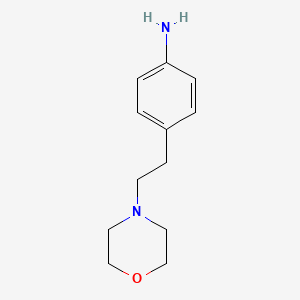
4-(2-Morpholinoethyl)aniline
Vue d'ensemble
Description
“4-(2-Morpholinoethyl)aniline” is an organic compound with the molecular formula C12H18N2O . It has a molecular weight of 206.284 and a density of 1.1±0.1 g/cm3 . The compound is also known by other synonyms such as “4-[2-(morpholin-4-yl)ethyl]aniline” and "Benzenamine, 4-[2-(4-morpholinyl)ethyl]-" .
Synthesis Analysis
The synthesis of morpholines, which includes “4-(2-Morpholinoethyl)aniline”, has been a subject of significant research due to their widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines have been from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Special attention has been given to syntheses performed in a stereoselective manner and using transition metal catalysis .
Molecular Structure Analysis
The molecular structure of “4-(2-Morpholinoethyl)aniline” consists of a benzene ring attached to a morpholinoethyl group . The exact mass of the compound is 206.141907 .
Chemical Reactions Analysis
The chemical reactions involving anilines, which include “4-(2-Morpholinoethyl)aniline”, have been a subject of extensive study . Anilines are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .
Physical And Chemical Properties Analysis
“4-(2-Morpholinoethyl)aniline” has a boiling point of 343.6±27.0 °C at 760 mmHg . The compound does not have a specified melting point . Its flash point is 161.6±23.7 °C . The compound has a LogP value of 0.34, indicating its lipophilicity .
Applications De Recherche Scientifique
Morpholine Derivatives in Gene Function Study
Morpholine derivatives, particularly morpholino oligos, have been utilized to inhibit gene function across a variety of model organisms, indicating their significance in genetic studies. This approach has been deemed effective for studying both maternal and zygotic gene functions, suggesting that morpholinos offer a simple and rapid method for gene function analysis J. Heasman, 2002.
Antioxidant Activity Analysis
Research into the antioxidant properties of compounds, including potentially morpholine derivatives, employs various analytical methods to determine antioxidant activity. These methods, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, Folin–Ciocalteu, ABTS, and DPPH assays, are crucial for assessing the kinetic or equilibrium state of chemical reactions important in understanding antioxidant capacities I. Munteanu & C. Apetrei, 2021.
Pharmacological Profiles of Morpholine Derivatives
Morpholine derivatives exhibit a wide spectrum of pharmacological activities, underscoring their importance in the development of new drugs. This review highlights the versatility of morpholine and pyran analogues in pharmacology, showcasing their potential in biochemistry and as targets for novel drug development M. Asif & M. Imran, 2019.
Chemical Fixation of CO2
The fixation of CO2 with aniline derivatives, including morpholine-related compounds, to synthesize functionalized azole compounds represents a novel approach in organic synthesis. This method offers a sustainable route to value-added chemicals from CO2, highlighting the environmental and economic benefits of utilizing carbon dioxide as a raw material E. Vessally et al., 2017.
Propriétés
IUPAC Name |
4-(2-morpholin-4-ylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPIMIMXCXEFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620715 | |
| Record name | 4-[2-(Morpholin-4-yl)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Morpholinoethyl)aniline | |
CAS RN |
262368-47-8 | |
| Record name | 4-[2-(Morpholin-4-yl)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Pyrrolidin-1-ium-1-ylidene(pyrrolidin-1-yl)methoxy]pyridin-2-one hexafluorophosphate](/img/structure/B1591976.png)
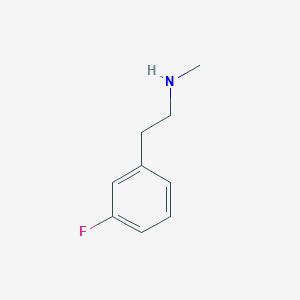
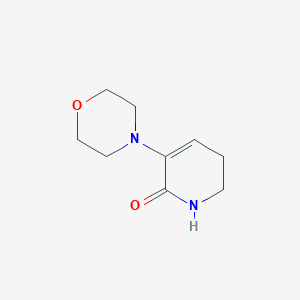
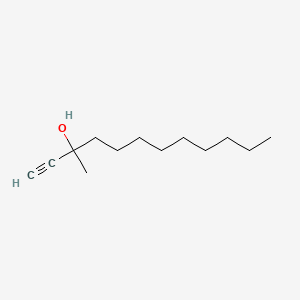
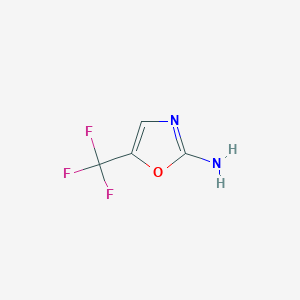
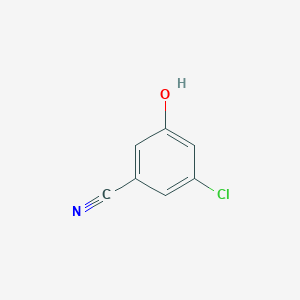
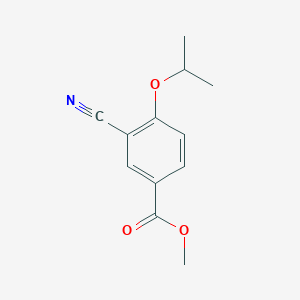
![2-Chloro-5,7-difluorobenzo[D]thiazole](/img/structure/B1591989.png)
![2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1591991.png)
